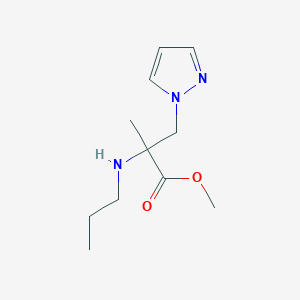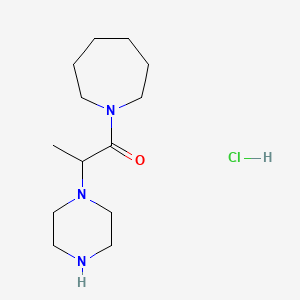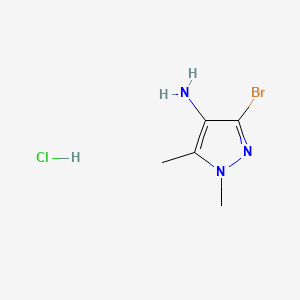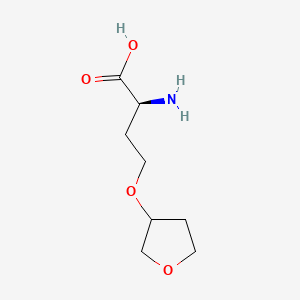
o-(Tetrahydrofuran-3-yl)-l-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Tetrahydrofuran-3-yl)-l-homoserine: is a compound that features a tetrahydrofuran ring attached to the homoserine molecule Tetrahydrofuran is a saturated cyclic ether, while homoserine is an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(Tetrahydrofuran-3-yl)-l-homoserine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis . Another approach is the cyclization of 1,2,4-butanetriol in the presence of p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures . Additionally, hydroboration of dihydrofuran derivatives followed by oxidation can yield the desired tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts can also be employed to produce enantiomerically pure forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: o-(Tetrahydrofuran-3-yl)-l-homoserine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Saturated cyclic ethers.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: o-(Tetrahydrofuran-3-yl)-l-homoserine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound can be used to study the effects of cyclic ethers on biological systems. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mécanisme D'action
The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
3-Hydroxytetrahydrofuran: This compound features a hydroxyl group on the tetrahydrofuran ring and is used as an intermediate in pharmaceutical synthesis.
Tetrahydrofuran-3-ol: Similar to 3-hydroxytetrahydrofuran, this compound has a hydroxyl group on the tetrahydrofuran ring and is used in various chemical reactions.
Uniqueness: o-(Tetrahydrofuran-3-yl)-l-homoserine is unique due to the presence of both the tetrahydrofuran ring and the homoserine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
Clé InChI |
AFCPYAFGGWJMNA-MLWJPKLSSA-N |
SMILES isomérique |
C1COCC1OCC[C@@H](C(=O)O)N |
SMILES canonique |
C1COCC1OCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


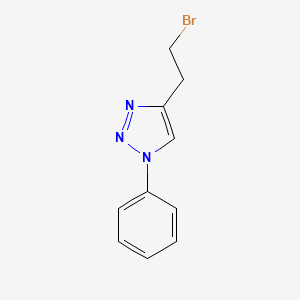
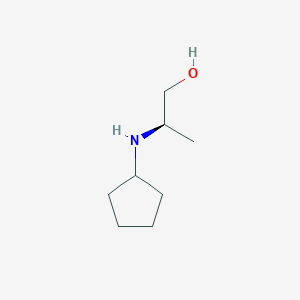
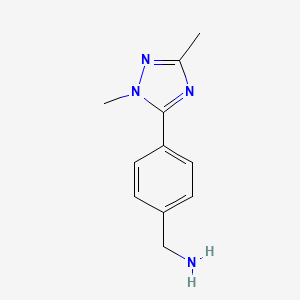
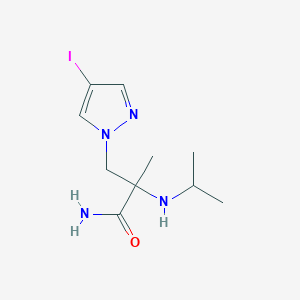
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
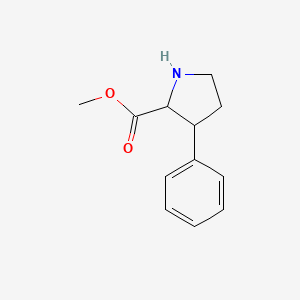
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)
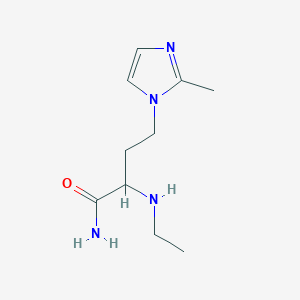
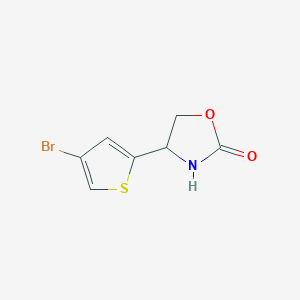
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
